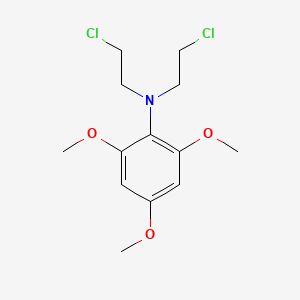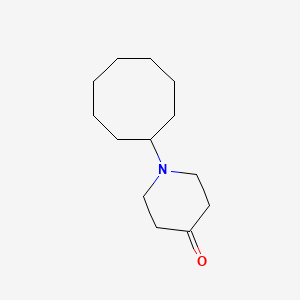![molecular formula C12H11AsN2O3 B13998339 {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid CAS No. 2922-36-3](/img/structure/B13998339.png)
{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (4-phenyldiazenylphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of (4-phenyldiazenylphenyl)arsonic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(4-phenyldiazenylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxide under specific conditions.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.
Substitution: The azo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic (V) oxide, while reduction can produce arsonous acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4-phenyldiazenylphenyl)arsonic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes involving arsenic compounds.
Wirkmechanismus
The mechanism of action of (4-phenyldiazenylphenyl)arsonic acid involves its interaction with molecular targets and pathways within cells. The compound can generate free radicals and induce oxidative damage, which is a common mechanism of arsenic toxicity . Additionally, it may interact with specific enzymes and proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-aminophenyl)arsonic acid: This compound shares the arsonic acid functional group but differs in the presence of an amino group instead of an azo group.
Arsanilic acid: Another similar compound, arsanilic acid, is used in veterinary medicine and has a different substitution pattern on the aromatic ring.
Uniqueness
(4-phenyldiazenylphenyl)arsonic acid is unique due to the combination of azo and arsonic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2922-36-3 |
|---|---|
Molekularformel |
C12H11AsN2O3 |
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
(4-phenyldiazenylphenyl)arsonic acid |
InChI |
InChI=1S/C12H11AsN2O3/c16-13(17,18)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H2,16,17,18) |
InChI-Schlüssel |
RMLNYDMVQMFRDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
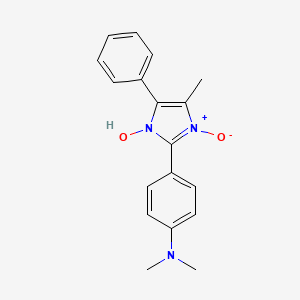
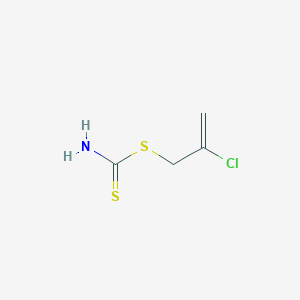
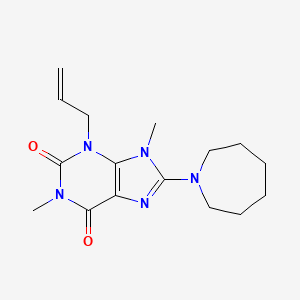
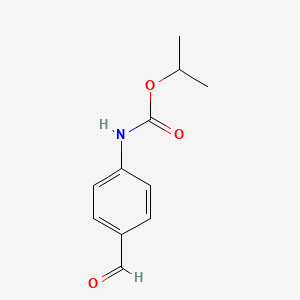

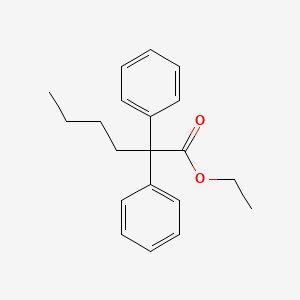
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)


![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
